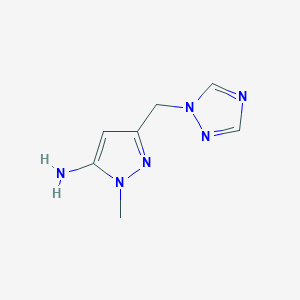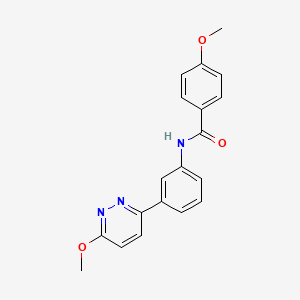![molecular formula C17H23NO3 B2798187 2-[(2,4,6-Trimethylphenyl)carbamoyl]cyclohexane-1-carboxylic acid CAS No. 200934-71-0](/img/structure/B2798187.png)
2-[(2,4,6-Trimethylphenyl)carbamoyl]cyclohexane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-[(2,4,6-Trimethylphenyl)carbamoyl]cyclohexane-1-carboxylic acid” is a chemical compound with the CAS Number: 200934-71-0 . It is a versatile material used in scientific research. Its unique structure allows for various applications, including drug development, organic synthesis, and material science advancements.
Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various techniques such as NMR, HPLC, LC-MS, UPLC & more . Unfortunately, the specific molecular structure analysis for this compound is not provided in the search results. For a detailed molecular structure analysis, it would be best to refer to the technical documents provided by the manufacturers or consult with a chemist.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be analyzed using various techniques . Unfortunately, the specific physical and chemical properties for this compound are not provided in the search results. For a detailed analysis of the physical and chemical properties, it would be best to refer to the technical documents provided by the manufacturers or consult with a chemist.Aplicaciones Científicas De Investigación
1. Synthesis and Pharmacological Properties
- Biphenyl Derivatives : The synthesis of 2-phenyl-cyclohexene-l-carboxylic acid and related compounds, including the use of 2-cyclohexyl-cyclohexene carboxylic acid, has been explored. These compounds exhibit various pharmacological properties, with a focus on their antispasmodic activity (Veer & Oud, 2010).
2. Structural Studies and Chemical Reactions
- Cyclic Imides and Amides : Research on the reaction of cis-cyclohexane-1,2-dicarboxylic anhydride with substituted anilines resulted in structures including open-chain amide carboxylic acids. The study provides insights into hydrogen-bonding patterns and crystal structures of these compounds (Smith & Wermuth, 2012).
3. Application in Plasticizers
- Generation of Plasticizers : The compound has been identified in studies involving the new generation of plasticizers used to improve the flexibility of polymers like PVC. This research is significant in reducing the toxic effects of plasticizers on human health (Dziwiński, Poźniak, & Lach, 2017).
4. Medicinal Chemistry
- Aromatic Retinoic Acid Analogues : Research on the synthesis and pharmacological activity of aromatic analogues of retinoic acids, including derivatives of 2,6,6-trimethyl-1-cyclohexen-1-yl, for the treatment of epithelial cancer has been conducted. This highlights the potential medical applications of these compounds (Dawson et al., 1981).
5. Organic Chemistry Research
- Reductive Free-radical Alkylations and Cyclisations : The compound has been involved in studies on alkyl radical chain addition and cyclisation processes, specifically investigating the efficiency of various carboxylic acids as mediators in these reactions (Baguley & Walton, 1998).
6. Hydrogen Peroxide Oxidation Studies
- Oxidation Catalysts : Research on hydrogen peroxide oxidation of cyclohexane using carboxylic acids, including cyclohexane-1-carboxylic acid, as catalysts has been conducted. This is significant for understanding the catalytic processes and product yields in organic chemistry (Shul’pin et al., 2008).
7. Antimicrobial Activity
- New Isochromans Synthesis : Research on the synthesis of new isochromans and their antimicrobial activity against various bacterial strains highlights another potential application of these compounds (Bogdanov et al., 2007).
Propiedades
IUPAC Name |
2-[(2,4,6-trimethylphenyl)carbamoyl]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-10-8-11(2)15(12(3)9-10)18-16(19)13-6-4-5-7-14(13)17(20)21/h8-9,13-14H,4-7H2,1-3H3,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKDSDIXJXZLPAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2CCCCC2C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-(Oxolan-2-ylmethyl)-6-phenyl-2-azaspiro[3.3]heptane-2-carboxamide](/img/structure/B2798113.png)
![1-[(3-Fluorophenyl)methyl]-4-prop-2-enoylpiperazin-2-one](/img/structure/B2798118.png)
![2-(2,4-Difluorophenyl)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethanone](/img/structure/B2798119.png)
![2-Cyclopropyl-1-[1-(6-ethyl-5-fluoropyrimidin-4-yl)azetidin-3-yl]benzimidazole](/img/structure/B2798121.png)



![N-(4-bromophenyl)-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2798125.png)
